molecular formula C15H10O5 B12557230 9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- CAS No. 144686-00-0

9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl-

Cat. No.: B12557230
CAS No.: 144686-00-0
M. Wt: 270.24 g/mol
InChI Key: KODJTIOEJGOFJL-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl-, also known as Emodin, is a naturally occurring anthraquinone derivative. It is found in various plants, fungi, and lichens. This compound has been extensively studied for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- typically involves the oxidation of anthracene derivatives. One common method is the oxidation of 1,3,8-trihydroxy-6-methylanthracene using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as the roots of Rheum palmatum (Chinese rhubarb) or the bark of Frangula alnus (alder buckthorn). The extraction process includes solvent extraction followed by purification using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its role in cell signaling pathways and its effects on cellular processes.

    Medicine: Investigated for its potential anti-cancer, anti-inflammatory, and anti-viral properties.

    Industry: Used as a dye intermediate and in the production of pigments.

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Trihydroxy-6-methyl-9,10-anthracenedione: (Emodin)

  • 1,3,8-Trihydroxy-6-methyl-anthraquinone
  • 6-Methyl-1,3,8-trihydroxy-anthraquinone
  • Archin
  • Emodol
  • Frangula-emodin
  • Frangulic acid
  • Rheum emodin

Uniqueness

9,10-Anthracenedione, 3,5,8-trihydroxy-1-methyl- is unique due to its specific hydroxylation pattern and methyl group, which contribute to its distinct biological activities and chemical reactivity compared to other anthraquinone derivatives .

Properties

CAS No.

144686-00-0

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

3,5,8-trihydroxy-1-methylanthracene-9,10-dione

InChI

InChI=1S/C15H10O5/c1-6-4-7(16)5-8-11(6)15(20)13-10(18)3-2-9(17)12(13)14(8)19/h2-5,16-18H,1H3

InChI Key

KODJTIOEJGOFJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C3=C(C=CC(=C3C2=O)O)O)O

Origin of Product

United States

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